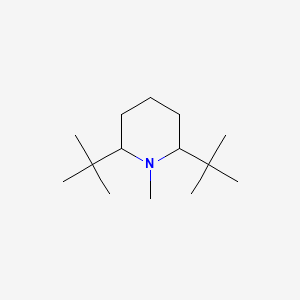
2,6-Di-tert-butyl-1-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di-tert-butyl-1-methylpiperidine is an organic compound with the molecular formula C14H29N. It is a derivative of piperidine, where two hydrogen atoms at the 2 and 6 positions are replaced by tert-butyl groups, and the hydrogen atom at the 1 position is replaced by a methyl group. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which significantly influence its chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6-Di-tert-butyl-1-methylpiperidine can be synthesized through the alkylation of piperidine. The process involves the reaction of piperidine with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the tert-butyl chloride.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is usually purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Di-tert-butyl-1-methylpiperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl groups can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a strong base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully saturated piperidine derivatives.
Substitution: Formation of various substituted piperidine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2,6-Di-tert-butyl-1-methylpiperidine has several applications in scientific research:
Chemistry: Used as a sterically hindered base in organic synthesis to prevent unwanted side reactions.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including its role as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 2,6-Di-tert-butyl-1-methylpiperidine is primarily influenced by its steric hindrance. The bulky tert-butyl groups create a significant spatial barrier, which affects its reactivity and interactions with other molecules. This steric effect can influence the compound’s ability to act as a base, nucleophile, or ligand in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butylpyridine: Similar in structure but lacks the methyl group at the 1 position.
2,4,6-Tri-tert-butylpyridine: Contains an additional tert-butyl group at the 4 position, increasing steric hindrance.
2,6-Di-tert-butyl-4-methylpyridine: Similar structure with a methyl group at the 4 position instead of the 1 position.
Uniqueness
2,6-Di-tert-butyl-1-methylpiperidine is unique due to the combination of steric hindrance from the tert-butyl groups and the presence of a methyl group at the 1 position. This unique structure influences its reactivity and makes it a valuable compound in various chemical and industrial applications.
Propiedades
Número CAS |
64326-83-6 |
|---|---|
Fórmula molecular |
C14H29N |
Peso molecular |
211.39 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-1-methylpiperidine |
InChI |
InChI=1S/C14H29N/c1-13(2,3)11-9-8-10-12(15(11)7)14(4,5)6/h11-12H,8-10H2,1-7H3 |
Clave InChI |
GWIVMGASCWOOFD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCCC(N1C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Zinc, [[bis(1-methylethoxy)phosphinyl]difluoromethyl]bromo-](/img/structure/B14414947.png)
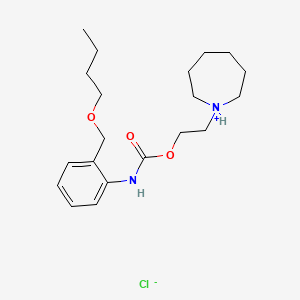
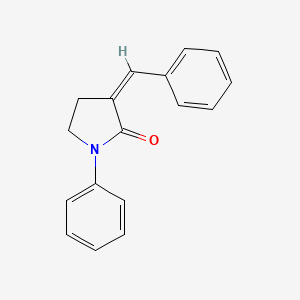
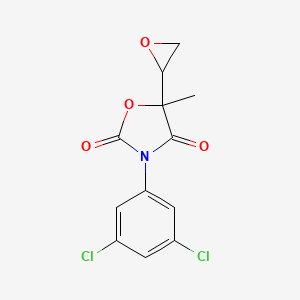
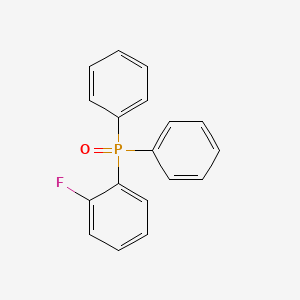
![10-[4-Butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-OL](/img/structure/B14414984.png)

![2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane](/img/structure/B14414999.png)
![Benzenecarbothioamide, N-[(1R)-1-phenylethyl]-](/img/structure/B14415004.png)
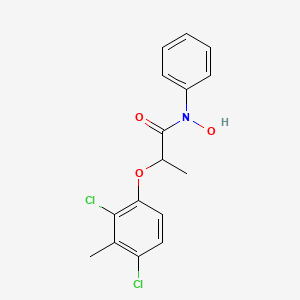
![N-6-Oxabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine](/img/structure/B14415010.png)
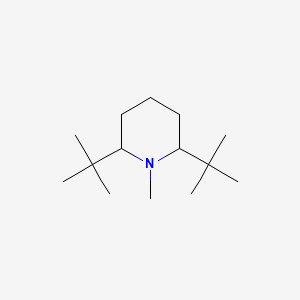
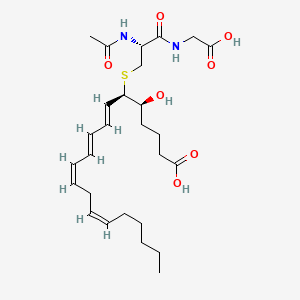
![4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one](/img/structure/B14415041.png)
